1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine
Overview
Description
1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine is a complex organic compound with multifaceted applications in various fields. It possesses unique structural characteristics due to the presence of multiple functional groups, making it a valuable compound in the realms of chemistry, biology, and industry.
Scientific Research Applications
Amino-functionalized Compounds
Amino-functionalized compounds, including amines and amine derivatives, are pivotal in various scientific research areas due to their versatile chemical properties and wide range of applications. These compounds can serve as building blocks in organic synthesis, ligands in metal complexation, and functional materials in catalysis and environmental remediation.
Synthesis and Structural Properties
The synthesis of novel amino-functionalized compounds, including thiazolidinones and triazoles, highlights the interest in developing new materials with potential applications in pharmaceuticals, agriculture, and fine chemical industries. For instance, the reaction of chloral with substituted anilines to form 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the innovative approaches to synthesizing amino-functionalized frameworks with unique structural properties (Issac & Tierney, 1996).
Applications in Biomedical and Environmental Fields
The diverse applications of amino-functionalized materials, including their use in drug discovery, pollutant removal, and as bio-adhesives, are areas of significant research interest. For example, amine-functionalized metal-organic frameworks have been extensively studied for their potential in CO2 capture and separation processes, highlighting their relevance in addressing environmental challenges (Lin, Kong, & Chen, 2016).
Chitosan, an aminopolysaccharide biopolymer, exemplifies the application of amino-functionalized compounds in biomedical applications due to its biocompatibility, biodegradability, and antimicrobial properties. Its modification and use in various medical and environmental settings underscore the importance of functional amines in scientific research (Raafat & Sahl, 2009).
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of 1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine generally involves the following steps:
Starting with 3,5-dimethylphenol, the phenolic hydroxyl group undergoes etherification with 2-bromopropane to form a propoxy intermediate.
The intermediate then undergoes nitration to introduce a nitro group, which is subsequently reduced to an amine group using a catalyst like palladium on carbon under hydrogen gas.
Further functionalization involves the attachment of another 3,5-dimethylphenyl group via a coupling reaction, typically using Suzuki-Miyaura or Heck coupling reactions.
Industrial Production Methods : Large-scale industrial production may employ flow chemistry techniques for continuous synthesis, improving yield
Properties
IUPAC Name |
1-[4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-13-7-19(8-14(2)21(13)25-11-17(5)23)20-9-15(3)22(16(4)10-20)26-12-18(6)24/h7-10,17-18H,11-12,23-24H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEZDQYNBPAMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)N)C)C2=CC(=C(C(=C2)C)OCC(C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059988-38-2 | |
Record name | Mexiletine dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2059988382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEXILETINE DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDY96773KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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